1,1-Cyclopentanediethanol
Description
1,1-Cyclopentanediethanol is a bicyclic alcohol derivative featuring a cyclopentane ring substituted with two ethanol (-CH₂CH₂OH) groups at the same carbon atom (position 1). For instance, cyclopentanol derivatives with alkyl or hydroxyl substituents (e.g., 1-methylcyclopentanol , 3-cyclohexene-1,1-dimethanol ) highlight the influence of functional groups on solubility and reactivity.
Properties
CAS No. |
3187-32-4 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-[1-(2-hydroxyethyl)cyclopentyl]ethanol |
InChI |
InChI=1S/C9H18O2/c10-7-5-9(6-8-11)3-1-2-4-9/h10-11H,1-8H2 |
InChI Key |
FTODPKJAIRKMTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCO)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
1,1-Cyclopentanediethanol vs. 1-Methylcyclopentanol
- Structure: 1,1-Cyclopentanediethanol has two ethanol groups, whereas 1-methylcyclopentanol (C₆H₁₂O) has a single hydroxyl (-OH) and methyl (-CH₃) group at position 1 .
- Hydrophilicity: The diethanol structure enhances water solubility compared to the hydrophobic methyl group in 1-methylcyclopentanol. notes that alkyl substituents reduce aqueous solubility in cyclopentanols, supporting this contrast .
- Applications: 1-Methylcyclopentanol is used as a solvent and intermediate in organic synthesis, while 1,1-cyclopentanediethanol’s dual hydroxyl groups may favor applications in crosslinking agents or drug delivery systems.
1,1-Cyclopentanediethanol vs. 3-Cyclohexene-1,1-dimethanol
- Ring Size and Saturation: 3-Cyclohexene-1,1-dimethanol (C₈H₁₄O₂) features a six-membered cyclohexene ring with two methanol (-CH₂OH) groups, differing in ring strain and conformational flexibility compared to the cyclopentane backbone .
- Reactivity: The cyclohexene ring’s unsaturation may enable Diels-Alder reactions, whereas the saturated cyclopentane in 1,1-cyclopentanediethanol offers stability under acidic conditions.
Physicochemical Properties
Table 1: Comparative Properties of Cyclopentanol Derivatives
*Theoretical prediction based on hydroxyl group density.
Key Findings:
- Solubility: demonstrates that alkylated cyclopentanols (e.g., 1-methylcyclopentanol) exhibit lower water solubility due to hydrophobic effects, while di-alcohols like 1,1-cyclopentanediethanol likely show improved miscibility in polar media .
- Density and Refractive Index: Alkyl substituents in cyclopentanols increase density (e.g., 1-methylcyclopentanol: ~0.93 g/cm³ estimated) , whereas additional hydroxyl groups may elevate refractive indices due to higher electron density.
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